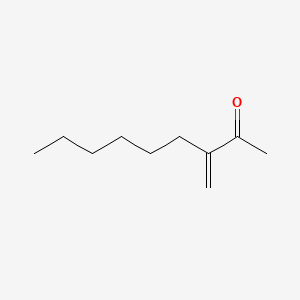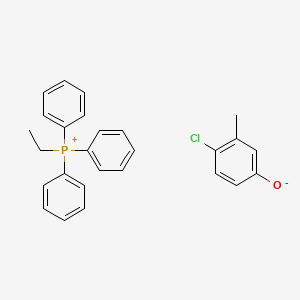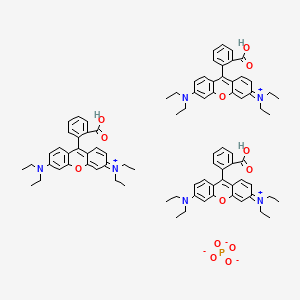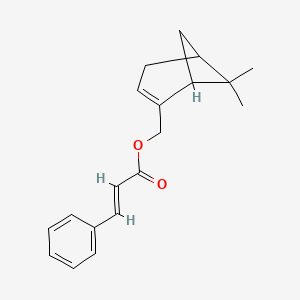
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate: is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is known for its unique bicyclic structure, which includes a cinnamate ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate typically involves the esterification of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methanol with cinnamic acid or its derivatives . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Wissenschaftliche Forschungsanwendungen
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate involves its interaction with specific molecular targets and pathways. The cinnamate ester functional group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate can be compared with similar compounds such as:
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: This compound has a similar bicyclic structure but with an ethyl carbonate ester functional group.
Myrtenyl acetate: Another bicyclic compound with an acetate ester functional group, used in fragrance and flavor industries.
The uniqueness of this compound lies in its cinnamate ester functional group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93904-38-2 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H22O2/c1-19(2)16-10-9-15(17(19)12-16)13-21-18(20)11-8-14-6-4-3-5-7-14/h3-9,11,16-17H,10,12-13H2,1-2H3/b11-8+ |
InChI-Schlüssel |
JQKXXCDIJZYTEZ-DHZHZOJOSA-N |
Isomerische SMILES |
CC1(C2CC=C(C1C2)COC(=O)/C=C/C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)COC(=O)C=CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


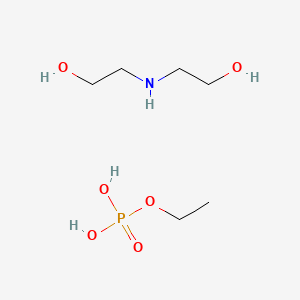


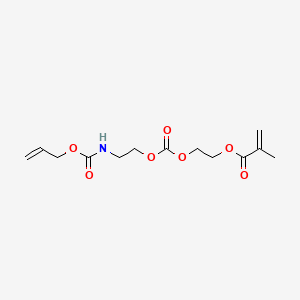
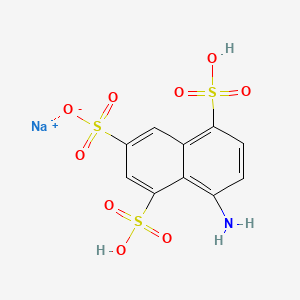
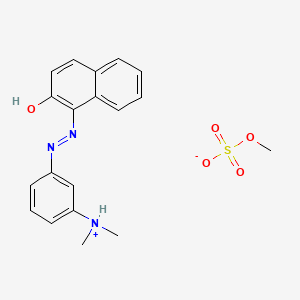
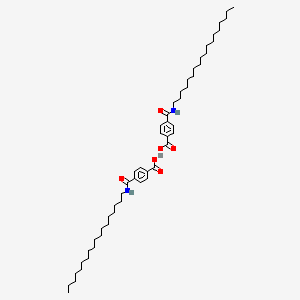
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
